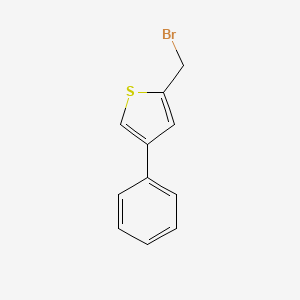

2-(Bromomethyl)-4-phenylthiophene

説明

BenchChem offers high-quality 2-(Bromomethyl)-4-phenylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-4-phenylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(bromomethyl)-4-phenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQUJJYNKKBOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513536 | |

| Record name | 2-(Bromomethyl)-4-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79757-95-2 | |

| Record name | 2-(Bromomethyl)-4-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

molecular weight and formula of 2-(Bromomethyl)-4-phenylthiophene

Version 1.0 | Status: Validated for Research Use

Executive Summary

This technical guide profiles 2-(Bromomethyl)-4-phenylthiophene , a specialized heteroaromatic building block utilized in the synthesis of advanced pharmaceutical intermediates and organic semiconductor materials. Distinguished by its dual functionality—a lipophilic phenyl-thiophene core and a highly reactive electrophilic bromomethyl handle—this molecule serves as a critical "lynchpin" for attaching the (4-phenylthiophen-2-yl)methyl moiety to nucleophilic scaffolds.

The following sections detail its physicochemical properties, validated synthetic pathways, and handling protocols, designed for researchers requiring high-fidelity data for drug discovery and materials science applications.

Physicochemical Profile

2-(Bromomethyl)-4-phenylthiophene is a bifunctional electrophile. Its reactivity is dominated by the labile C–Br bond, which is activated by the adjacent thiophene ring (analogous to a benzylic bromide), making it significantly more reactive toward nucleophilic substitution than alkyl bromides.

Table 1: Structural & Physical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-(Bromomethyl)-4-phenylthiophene | |

| CAS Registry | Not widely listed (Analog: 81443-46-1 is para-isomer) | Treat as a custom synthesized intermediate. |

| Molecular Formula | C₁₁H₉BrS | |

| Molecular Weight | 253.16 g/mol | Monoisotopic Mass: 251.9608 |

| Appearance | Off-white low-melting solid or viscous oil | Tendency to crystallize upon high purity. |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Hydrolytically unstable; avoid protic solvents. |

| Stability | Moisture Sensitive; Light Sensitive | Store at -20°C under Argon. |

| Reactivity Class | Alkylating Agent (Lachrymator) | High Sₙ2 reactivity profile. |

Synthetic Architecture

The synthesis of 2-(Bromomethyl)-4-phenylthiophene is strictly regiocontrolled. Direct bromomethylation of 3-phenylthiophene is prone to isomeric mixtures. Therefore, the authoritative route employs a Modular Construction Strategy : first establishing the biaryl core via Suzuki-Miyaura coupling, followed by radical functionalization.

Diagram 1: Retrosynthetic Logic & Forward Pathway

Caption: Two-stage synthetic workflow ensuring regiochemical integrity. The methyl group serves as a latent bromomethyl functionality.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-phenylthiophene (Core Assembly)

Rationale: This step utilizes the Suzuki-Miyaura cross-coupling to install the phenyl ring at the 4-position. The use of 4-bromo-2-methylthiophene ensures the methyl group is already in the correct 2-position, avoiding difficult separation of isomers later.

Reagents:

-

4-Bromo-2-methylthiophene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)[1]

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME)

Protocol:

-

Degassing: Charge a reaction vessel with 4-bromo-2-methylthiophene and phenylboronic acid in DME. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(PPh₃)₄ and the aqueous Na₂CO₃ solution under a counter-flow of nitrogen.

-

Reflux: Heat the mixture to 85°C (reflux) for 12–16 hours. Monitor by TLC (Hexanes:EtOAc 9:1) for the disappearance of the bromide.

-

Workup: Cool to RT. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes) to yield 2-methyl-4-phenylthiophene as a colorless oil.

Step 2: Radical Bromination to 2-(Bromomethyl)-4-phenylthiophene

Rationale: The Wohl-Ziegler reaction selectively brominates the benzylic (thenylic) methyl group. Radical conditions are mandatory; electrophilic bromination would attack the thiophene ring itself.

Reagents:

-

2-Methyl-4-phenylthiophene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize NBS from water before use to remove HBr.

-

AIBN (Azobisisobutyronitrile) (0.1 equiv)

-

Solvent: CCl₄ (classic) or α,α,α-Trifluorotoluene (green alternative)

Protocol:

-

Setup: Dissolve the intermediate in anhydrous solvent (0.1 M concentration). Add NBS and AIBN.[2]

-

Initiation: Heat the mixture to reflux. If using CCl₄, a lamp (300W tungsten) can help initiate the radical chain.

-

Reaction: Stir at reflux for 2–4 hours. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

-

Filtration: Cool the mixture to 0°C to precipitate succinimide completely. Filter through a celite pad.

-

Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).

-

Note: The product is thermally unstable. Do not distill.

-

-

Storage: Use immediately or store as a solution in DCM at -20°C. If isolation is required, rapid chromatography (neutral alumina) is preferred over silica to prevent decomposition.

Reactivity & Applications

The 2-(bromomethyl) moiety is a "soft" electrophile, highly susceptible to Sₙ2 attack. The adjacent thiophene sulfur atom stabilizes the transition state, accelerating substitution rates compared to benzyl bromide.

Diagram 2: Reactivity Profile

Caption: Primary divergent synthesis pathways. The bromide leaving group enables rapid library generation.

Key Application Areas:

-

Medicinal Chemistry: Introduction of the 4-phenylthienyl motif into kinase inhibitors to occupy hydrophobic pockets (e.g., PI3K or tyrosine kinase targets).

-

Materials Science: Precursor for conducting polymers. The bromide allows for the grafting of the phenyl-thiophene unit onto polymer backbones or surfaces.

Handling & Safety (Crucial)

-

Lachrymator: Like all benzylic bromides, this compound is a potent tear gas. Always handle in a functioning fume hood.

-

Skin Corrosive: Causes severe burns. Double-gloving (Nitrile/Neoprene) is required.

-

Decomposition: Releases HBr upon hydrolysis. Open containers slowly to vent pressure.

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

- Synthesis of 2-Methyl-4-phenylthiophene: Detailed in studies regarding beta-arylation of thiophenes. See: Journal of Organic Chemistry, 2011, 76(18)

-

Wohl-Ziegler Bromination Standards: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948 , 43(2), 271–317. Link

-

Thiophene Reactivity Guide: BenchChem Technical Support. "Reactivity of Bromomethyl Thiophenes." Link

Sources

An In-depth Technical Guide to the Solubility of 2-(Bromomethyl)-4-phenylthiophene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-(Bromomethyl)-4-phenylthiophene, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for understanding and determining the solubility of this compound.

Introduction: The Critical Role of Solubility

2-(Bromomethyl)-4-phenylthiophene is a versatile bifunctional molecule, featuring a reactive bromomethyl group and a conjugated thiophene-phenyl system. These structural motifs make it a valuable building block in the synthesis of a wide range of biologically active compounds and functional organic materials.[1][2] The solubility of this intermediate in organic solvents is a critical parameter that governs its utility in various applications, including:

-

Reaction Kinetics and Yield: The rate and efficiency of chemical reactions involving 2-(Bromomethyl)-4-phenylthiophene are highly dependent on its dissolution in the reaction medium.

-

Purification and Isolation: Crystallization and chromatographic purification, essential steps in obtaining high-purity material, are dictated by the compound's differential solubility in various solvent systems.[3]

-

Formulation and Drug Delivery: For pharmaceutical applications, understanding the solubility is fundamental for developing effective delivery systems and ensuring bioavailability.[4]

This guide will delve into the theoretical underpinnings of the solubility of 2-(Bromomethyl)-4-phenylthiophene, provide a qualitative solubility profile, and present a detailed experimental protocol for its quantitative determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] The key physicochemical properties of 2-(Bromomethyl)-4-phenylthiophene that influence its solubility include its polarity, molecular weight, and the potential for specific intermolecular interactions.

Molecular Structure and Polarity:

2-(Bromomethyl)-4-phenylthiophene possesses both nonpolar and polar characteristics. The phenyl and thiophene rings are largely nonpolar, while the bromomethyl group introduces a degree of polarity due to the electronegativity difference between carbon and bromine. The overall molecule can be considered moderately polar. Thiophene itself is insoluble in water but soluble in many organic solvents.[4][5][6] The presence of the larger phenyl group and the bromomethyl substituent will further influence this behavior.

Intermolecular Forces:

The primary intermolecular forces at play in solutions of 2-(Bromomethyl)-4-phenylthiophene are:

-

Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the large, polarizable electron clouds of the aromatic rings. Nonpolar solvents will primarily interact through these forces.

-

Dipole-Dipole Interactions: The polar C-Br bond in the bromomethyl group allows for dipole-dipole interactions with polar solvent molecules.

Hydrogen bonding is not a significant factor for the solute itself, as it lacks hydrogen bond donor capabilities. However, it can act as a weak hydrogen bond acceptor through the sulfur atom in the thiophene ring and the pi-systems of the aromatic rings.

Qualitative Solubility Profile

Based on the structural analysis and general principles of solubility for thiophene derivatives, a qualitative solubility profile for 2-(Bromomethyl)-4-phenylthiophene in common organic solvents can be predicted.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | Moderate to Good | The nonpolar aromatic rings of the solute will interact favorably with nonpolar solvents via van der Waals forces.[5] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Good to Excellent | These solvents can engage in both van der Waals and dipole-dipole interactions with the solute, leading to favorable solvation. |

| Polar Protic Solvents | Ethanol, Methanol | Slight to Moderate | While some interaction is possible, the energy required to break the strong hydrogen bonds between the solvent molecules may not be fully compensated by the solvation of the moderately polar solute. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Poor to Insoluble | The largely nonpolar character of the molecule prevents effective interaction with the highly polar and hydrogen-bonded network of water.[5][6] While solubility might be slightly better in DMSO, it is not expected to be high. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a standard and robust technique for determining the thermodynamic solubility of a compound.[4][7]

Materials and Equipment

-

2-(Bromomethyl)-4-phenylthiophene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Bromomethyl)-4-phenylthiophene to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker or incubator.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Calculate the concentration of 2-(Bromomethyl)-4-phenylthiophene in the original saturated solution based on the dilution factor.

-

The resulting concentration is the solubility of the compound in the specific solvent at the experimental temperature.

-

Factors Influencing Solubility and Troubleshooting

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control the temperature during the experiment.

-

Purity of the Compound and Solvent: Impurities can significantly affect solubility. Always use high-purity materials.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure that the crystalline form of the solute is consistent.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility. It is advisable to perform a time-course study to determine the optimal equilibration period.

Conclusion

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- Solubility of Things. (n.d.). Thiophene.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- BenchChem. (2025).

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- ResearchGate. (n.d.).

- BenchChem. (2025). Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide.

- Sciencemadness Wiki. (2022). Thiophene.

- BenchChem. (2025). An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-[3-(Bromomethyl)phenyl]thiophene.

-

Khan, K. M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 19(11), 17855-17873. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromomethyl-2-phenylthiophene. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromothiophene. PubChem. [Link]

- ResearchGate. (2024).

- Trammell, R. L., et al. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.

- BenchChem. (2025). Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene.

- Wikipedia. (n.d.). 2-Bromothiophene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Safety and Handling of 2-(Bromomethyl)-4-phenylthiophene

Disclaimer: As of February 2026, a specific, verified Safety Data Sheet (SDS) for the compound 2-(Bromomethyl)-4-phenylthiophene is not publicly available in common chemical safety databases. The following technical guide has been constructed by a Senior Application Scientist based on expert analysis of the compound's structural components, the known reactivity of its functional groups, and data from structurally analogous chemicals. This document is intended to provide an expert-inferred safety and handling framework for research professionals. It is not a substitute for a manufacturer-provided SDS. All handling of this chemical should be conducted by trained personnel within a controlled laboratory environment, assuming the highest degree of potential hazard based on this analysis.

Section 1: Executive Summary & Inferred Hazard Profile

2-(Bromomethyl)-4-phenylthiophene is a substituted heteroaromatic compound. Its structure suggests it is a reactive intermediate primarily used in organic synthesis. The principal hazard associated with this molecule stems from the bromomethyl group attached to the thiophene ring. This functional group is analogous to a benzylic bromide, making the compound a potent lachrymator (tear-producing agent) and a strong alkylating agent . Direct contact is expected to cause severe irritation and potential chemical burns to the skin, eyes, and respiratory tract.

| Chemical Identifiers | Data |

| Compound Name | 2-(Bromomethyl)-4-phenylthiophene |

| Molecular Formula | C₁₁H₉BrS |

| Molecular Weight | 253.16 g/mol |

| Synonym(s) | 4-Phenyl-2-thenyl bromide |

| Structure | (See Figure 1) |

| CAS Number | No specific CAS number has been identified. The isomer 4-(Bromomethyl)-2-phenylthiophene is registered under PubChem CID 19841085[1]. |

Section 2: The Chemical Basis of Hazard: Understanding Reactivity

The high reactivity of 2-(Bromomethyl)-4-phenylthiophene is a direct consequence of the lability of the carbon-bromine bond. The thiophene ring, being aromatic, stabilizes the transition state of nucleophilic substitution reactions in a manner similar to a benzene ring. This makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions).

This reactivity as an alkylating agent is the root of its primary physiological hazards. If it comes into contact with biological tissues, it can covalently bond with (alkylate) nucleophilic sites on proteins, DNA, and other biomolecules, leading to cell damage and a strong inflammatory response. This mechanism is responsible for its expected properties as a severe skin and eye irritant. Its volatility, while likely low, could lead to vapors that are highly irritating to the respiratory tract, a characteristic feature of lachrymators.

Section 3: Anticipated GHS Classification and Labeling

While a formal GHS classification is unavailable, an inferred classification can be derived from analogous compounds such as 2-Bromo-3-(bromomethyl)thiophene and 2-(bromoacetyl)thiophene[2]. Researchers should handle this compound, at a minimum, according to the following predicted hazards.

| Hazard Class | Category | GHS Pictogram | Inferred Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Anticipated Signal Word: Danger

Inferred Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Section 4: Safe Handling & Engineering Controls

A self-validating system of controls is required, where each step is designed to mitigate the inherent reactivity of the compound.

1. Engineering Controls:

-

Chemical Fume Hood: All manipulations, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute.

-

Emergency Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.

2. Personal Protective Equipment (PPE):

-

Hand Protection: Use heavy-duty, chemical-resistant gloves. A double-gloving approach (e.g., a nitrile inner glove with a neoprene or butyl rubber outer glove) is strongly recommended. Gloves must be inspected before use and disposed of immediately after contamination.

-

Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles during any operation with a risk of splash or aerosol generation.

-

Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is advised.

Section 5: Emergency Procedures

Immediate and decisive action is critical in the event of an exposure.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2]

-

Skin Contact: Do not hesitate. Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes. A drench shower should be used for large area contact. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention, preferably from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and drink one to two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person.[6] Call a poison control center or physician immediately.

-

Spill Response: Evacuate the area. Wear full PPE, including a respirator if vapors are present. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). Combustion is expected to produce highly toxic and corrosive fumes, including hydrogen bromide (HBr) and sulfur oxides (SOx).

Section 6: Storage, Stability, and Disposal

Storage:

-

Store in a tightly sealed container to prevent exposure to moisture and air.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

-

Refrigeration is recommended for long-term storage. Storing under an inert atmosphere (e.g., argon or nitrogen) will further enhance stability.

Stability:

-

The compound is expected to be stable under recommended storage conditions.

-

It is likely sensitive to light, heat, and moisture. Decomposition can release hydrogen bromide gas.

Disposal:

-

All waste, including contaminated PPE and absorbent materials, must be treated as hazardous.

-

Dispose of the chemical and its container through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[7]

References

A consolidated list of sources consulted for the development of this guide:

- 2-[4-(bromomethyl)phenyl]thiophene - 杭州沙拓生物医药科技有限公司. (n.d.).

- CAS RN 38071-58-8 | 4-Bromo-2-phenylthiophene. (n.d.). Hoffman Fine Chemicals.

- 1007847-74-6 | 2-(4-(Bromomethyl)benzyl)thiophene. (n.d.). BLDpharm.

- 4-Bromo-2-methylthiophene 97% | 29421-92-9. (n.d.). Sigma-Aldrich.

- Safety Data Sheet. (2025, November 5). Sigma-Aldrich.

- 2-(Bromomethyl)thiophene. (n.d.). PubChem.

- Material Safety Data Sheet - Phenethyl Bromide. (2006, August 11). Spectrum Chemical.

- Safety Data Sheet - 2-(Bromoacetyl)thiophene. (n.d.). Fisher Scientific.

- 2-Bromo-3-(bromomethyl)thiophene 96% | 40032-76-6. (n.d.). Sigma-Aldrich.

- 4-Bromomethyl-2-phenylthiophene. (n.d.). PubChem.

- 2-[2-(BROMOMETHYL)PHENYL]THIOPHENE (CAS No. 791078-04-1) SDS. (n.d.). Guidechem.

- Safety Data Sheet - Methyl Acrylate. (n.d.). CDH Fine Chemical.

- Safety Data Sheet - Phenacyl Bromide. (2025, January 20). Tokyo Chemical Industry.

- Safety Data Sheet - Prenyl Bromide. (2012, April 16). Thermo Fisher Scientific.

- Safety Data Sheet. (2024, November 8). Sigma-Aldrich.

- Safety Data Sheet - (2-Bromoethyl)benzene. (n.d.). Fisher Scientific.

- 791078-04-1 | 2-(2-(Bromomethyl)phenyl)thiophene. (n.d.). BLDpharm.

- Safety Data Sheet. (2010, March 8). Fisher Scientific.

- 4-Bromo-2-(methylthio)thiophene | 87310-65-4. (n.d.). Sigma-Aldrich.

- Safety Data Sheet - 2-Bromothiophene. (2012, March 23). Thermo Fisher Scientific.

- Material Safety Data Sheet. (2009, July 7). GenScript.

- Safety Data Sheet - Arsenic(III) oxide. (2022, September 26). Ereztech LLC.

- CAS No: 1003-09-4 | Chemical Name: 2-Bromothiophene. (n.d.). Pharmaffiliates.

- CAS 134135-41-4 | 5-(Bromomethyl)thiophene-2-carbonitrile. (n.d.). Alchem Pharmtech.

- 2-Bromothiophene | 1003-09-4. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. 4-Bromomethyl-2-phenylthiophene | C11H9BrS | CID 19841085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. genscript.com [genscript.com]

Application Notes & Protocols for the Synthesis of 2-(Bromomethyl)-4-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(Bromomethyl)-4-phenylthiophene, a valuable bifunctional intermediate in organic synthesis. The presence of a reactive bromomethyl group and a modifiable phenylthiophene scaffold makes this compound a versatile building block for the development of novel therapeutic agents and functional materials.

As a senior application scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the synthetic strategy, the rationale behind procedural choices, and the necessary framework for troubleshooting and validation.

Strategic Overview: A Two-Stage Synthetic Approach

The most reliable and efficient pathway to 2-(Bromomethyl)-4-phenylthiophene involves a two-step sequence starting from commercially available precursors. This strategy ensures high yields and regiochemical control.

-

Step 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling: The core 4-phenylthiophene scaffold is constructed by coupling 2-methyl-4-bromothiophene with phenylboronic acid. This palladium-catalyzed reaction is highly efficient for creating aryl-aryl bonds.

-

Step 2: Selective Bromination via Wohl-Ziegler Reaction: The methyl group of the intermediate, 2-methyl-4-phenylthiophene, is selectively converted to a bromomethyl group using N-Bromosuccinimide (NBS) under free-radical conditions.[1][2]

Caption: Overall synthetic workflow for 2-(Bromomethyl)-4-phenylthiophene.

Part 1: Synthesis of 2-methyl-4-phenylthiophene (Intermediate)

Expertise & Experience: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its generally high yields. The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of a phosphine ligand (from Pd(PPh₃)₄) is crucial for stabilizing the palladium catalyst, while the base (K₂CO₃ or K₃PO₄) is essential for activating the boronic acid for the transmetalation step.[3]

Experimental Protocol: 2-methyl-4-phenylthiophene

Materials & Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

Reagents Data Table:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-methyl-4-bromothiophene | 177.06 | 1.77 g | 10.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 1.46 g | 12.0 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.347 g | 0.3 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |

| 1,2-Dimethoxyethane (DME) | 90.12 | 40 mL | - | - |

| Water | 18.02 | 10 mL | - | - |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a 100 mL round-bottom flask, add 2-methyl-4-bromothiophene (10.0 mmol), phenylboronic acid (12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol).

-

Solvent and Base Addition: Add 1,2-dimethoxyethane (40 mL) and an aqueous solution of potassium carbonate (2.76 g in 10 mL of water).

-

Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (eluent: hexane).

-

Workup: After cooling to room temperature, dilute the mixture with water (50 mL) and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 2-methyl-4-phenylthiophene as a colorless oil.

-

Expected Yield: ~85-95%

-

Part 2: Synthesis of 2-(Bromomethyl)-4-phenylthiophene

Expertise & Experience: The Wohl-Ziegler Reaction

This reaction is a free-radical substitution specific to allylic and benzylic C-H bonds.[2] The thiophene ring, being aromatic, imparts "benzylic-like" reactivity to the adjacent methyl group.

-

Initiation: The radical initiator, Azobisisobutyronitrile (AIBN), decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a bromine atom from NBS to form a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-4-phenylthiophene, forming a stable, resonance-delocalized thiophenylmethyl radical and HBr. This radical then reacts with another molecule of NBS to yield the final product, 2-(Bromomethyl)-4-phenylthiophene, and a succinimidyl radical, which continues the chain.

-

Causality: Carbon tetrachloride (CCl₄) is the classic solvent of choice as it is non-reactive under these conditions and has a suitable boiling point for reflux. The use of a slight excess of NBS ensures complete conversion of the starting material.

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Experimental Protocol: 2-(Bromomethyl)-4-phenylthiophene

Materials & Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Light source (e.g., a 100W lamp) to facilitate radical initiation

-

Filtration apparatus

-

Rotary evaporator

Reagents Data Table:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-methyl-4-phenylthiophene | 174.26 | 1.74 g | 10.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.96 g | 11.0 | 1.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.082 g | 0.5 | 0.05 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 50 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-methyl-4-phenylthiophene (10.0 mmol) in carbon tetrachloride (50 mL).

-

Reagent Addition: Add N-Bromosuccinimide (11.0 mmol) and AIBN (0.5 mmol) to the solution. Safety Note: AIBN is a radical initiator and should be handled with care. CCl₄ is a hazardous solvent and all operations should be performed in a certified fume hood.

-

Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring for 4 hours.[1] Irradiation with a standard laboratory lamp can facilitate the reaction.

-

Monitoring: The reaction can be monitored by TLC. The solid succinimide byproduct will float to the surface as it is less dense than CCl₄.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filtration: Remove the succinimide byproduct by filtration and wash the solid with a small amount of cold CCl₄.

-

Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane) to afford 2-(Bromomethyl)-4-phenylthiophene as a solid.

-

Expected Yield: ~70-80%

-

Trustworthiness: A Self-Validating System

The integrity of this synthesis relies on careful monitoring and characterization at each stage.

-

Reaction Monitoring: TLC is an indispensable tool. For the Suzuki coupling, the disappearance of the starting 2-methyl-4-bromothiophene spot and the appearance of a new, less polar product spot indicates progress. For the bromination, the product will have a similar polarity to the starting material, but staining (e.g., with potassium permanganate) can help differentiate them.

-

Purification Efficacy: Column chromatography is highly effective for removing residual starting materials, catalysts, and byproducts. For the bromination step, it is critical to remove any remaining NBS, which can cause instability in the final product.

-

Structural Confirmation: The identity and purity of the final product, 2-(Bromomethyl)-4-phenylthiophene, must be confirmed through a combination of spectroscopic techniques:

-

¹H NMR: The most telling signal will be the disappearance of the methyl singlet (around δ 2.5 ppm) from the precursor and the appearance of a new singlet for the bromomethyl group (-CH₂Br) at a downfield position (typically δ 4.5-4.8 ppm). The aromatic protons on the thiophene and phenyl rings will also be present in the expected regions.

-

¹³C NMR: The carbon of the bromomethyl group will appear as a distinct signal.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₁H₉BrS, along with a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio).

-

References

- BenchChem. (2025). Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Conducting Polymers from 2-[3-(bromomethyl)phenyl]thiophene.

- Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.

- Vaia. (2023, October 21). Thiophene: Bromination & Reduction - Organic Chemistry.

- BenchChem. (2025). An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-[3-(Bromomethyl)phenyl]thiophene.

- ResearchGate. (2025, August 6). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate | Request PDF.

- Wikipedia. N-Bromosuccinimide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Alkylation Utilizing 2-(Bromomethyl)-4-phenylthiophene

Abstract

This technical guide offers a comprehensive exploration of 2-(Bromomethyl)-4-phenylthiophene as a pivotal reagent in modern organic synthesis. Esteemed for its bifunctional nature, this compound incorporates a highly reactive benzylic bromide handle on a privileged thiophene-phenyl scaffold. We delve into the core principles governing its reactivity and provide detailed, field-proven protocols for its application in a range of strategic alkylation reactions, including N-, O-, S-, and C-alkylation. By explaining the causality behind experimental choices—from solvent and base selection to reaction monitoring and troubleshooting—this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the synthesis of novel chemical entities.

Introduction: The Strategic Value of 2-(Bromomethyl)-4-phenylthiophene

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their diverse pharmacological activities and unique electronic properties.[1][2] The compound 2-(Bromomethyl)-4-phenylthiophene emerges as a particularly valuable synthetic intermediate. It provides a direct route for introducing the 4-phenylthiophene moiety into a target molecule via its highly reactive bromomethyl group.[3]

The reactivity of this benzylic bromide is the cornerstone of its utility, making it an excellent electrophile for a multitude of nucleophilic substitution reactions.[3] This guide focuses on harnessing this reactivity for the construction of carbon-heteroatom and carbon-carbon bonds, a critical step in molecular elaboration and the development of new therapeutic agents and functional materials.[3][4]

Foundational Knowledge: Synthesis and Physicochemical Properties

A prerequisite for any application is a reliable supply of the starting material. While 2-(Bromomethyl)-4-phenylthiophene is commercially available, understanding its synthesis provides insight into potential impurities and handling requirements. A common laboratory-scale synthesis involves a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a regioselective radical bromination.

Recommended Synthetic Protocol

A robust synthesis for a related isomer, 2-[3-(bromomethyl)phenyl]thiophene, has been well-documented and the principles are directly applicable.[1] The synthesis of the 4-phenyl isomer would analogously start from 4-bromo-2-methylthiophene and phenylboronic acid, followed by bromination. For the purpose of this guide, we will reference a similar, well-documented procedure for a related compound, 2-(bromomethyl)-5-aryl-thiophene, which involves the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with an aryl boronic acid.[5]

Workflow: Synthesis of a 2-(Bromomethyl)-Aryl-Thiophene Derivative

Caption: Generalized Sₙ2 mechanism for alkylation.

Key Factors for Success:

-

Nucleophile Strength: A more potent nucleophile will react faster. For O- and C-alkylation, this often requires deprotonation of the precursor with a suitable base.

-

Solvent Choice: Polar aprotic solvents like DMF, acetonitrile (ACN), or THF are ideal. They solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.

-

Base Selection: The base must be strong enough to deprotonate the nucleophilic precursor without reacting with the electrophile or promoting side reactions.

Detailed Application Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.

Protocol 1: N-Alkylation of Amines and Heterocycles

The N-alkylation of amines with thiophene-based reagents can sometimes be challenging. [6]However, the high reactivity of the benzylic bromide in 2-(Bromomethyl)-4-phenylthiophene facilitates this transformation under relatively mild conditions. This procedure is applicable to primary and secondary amines, as well as nitrogen-containing heterocycles like imidazole or pyrazole.

Objective: To couple a primary or secondary amine with 2-(Bromomethyl)-4-phenylthiophene.

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0 equiv.) and an anhydrous polar aprotic solvent (e.g., DMF or ACN, approx. 0.1 M concentration).

-

Base Addition: Add a suitable base. For simple amines, potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.) is often sufficient. For less nucleophilic amines or amides, a stronger base like sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) may be required.

-

Reagent Addition: Dissolve 2-(Bromomethyl)-4-phenylthiophene (1.1 equiv.) in a minimal amount of the reaction solvent and add it dropwise to the stirred mixture at room temperature.

-

Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Quench carefully with water (if NaH was used, quench with saturated NH₄Cl solution at 0 °C). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

| Nucleophile Type | Recommended Base | Typical Solvent | Temp (°C) |

| Primary/Secondary Aliphatic Amine | K₂CO₃, DIPEA | ACN, DMF | 25 - 50 |

| Aniline / Heterocycle (Imidazole) | K₂CO₃, Cs₂CO₃ | DMF | 25 - 60 |

| Amide / Sulfonamide | NaH, K₂CO₃ | THF, DMF | 25 - 60 |

Protocol 2: O-Alkylation for Ether Synthesis

This protocol details the formation of ethers via the Williamson ether synthesis, reacting an alcohol or phenol with 2-(Bromomethyl)-4-phenylthiophene.

Objective: To synthesize an ether from an alcohol or phenol.

Methodology:

-

Preparation: To a flame-dried flask under N₂, add the alcohol or phenol (1.0 equiv.) and anhydrous THF or DMF (approx. 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 equiv., 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Reagent Addition: Dissolve 2-(Bromomethyl)-4-phenylthiophene (1.1 equiv.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction: Stir at room temperature until TLC analysis indicates completion (typically 4-16 hours). Gentle heating (up to 50 °C) can be applied to accelerate slow reactions.

-

Workup & Purification: Follow steps 5 and 6 from the N-Alkylation protocol.

Expert Insight: Phenols are more acidic than aliphatic alcohols and can often be effectively deprotonated with a weaker base like potassium carbonate in DMF, which can simplify the workup procedure.

Protocol 3: S-Alkylation for Thioether Synthesis

Thiols are excellent nucleophiles, and their alkylation proceeds readily. This protocol is generally high-yielding and requires milder conditions than O-alkylation.

Objective: To synthesize a thioether (sulfide) from a thiol.

Methodology:

-

Preparation: In a round-bottom flask, dissolve the thiol (1.0 equiv.) in DMF or ethanol (approx. 0.2 M).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv.). Stir for 15-20 minutes at room temperature to form the thiolate anion.

-

Reagent Addition: Add a solution of 2-(Bromomethyl)-4-phenylthiophene (1.05 equiv.) in the reaction solvent.

-

Reaction: Stir at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

-

Workup & Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Protocol 4: C-Alkylation of Enolates

This protocol allows for the formation of a new carbon-carbon bond by reacting 2-(Bromomethyl)-4-phenylthiophene with a carbon-based nucleophile, typically an enolate generated from an active methylene compound.

Objective: To alkylate an active methylene compound (e.g., diethyl malonate).

Methodology:

-

Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel under N₂, add anhydrous THF (approx. 0.2 M) and cool to 0 °C.

-

Enolate Formation: Add sodium hydride (NaH, 1.2 equiv., 60% dispersion) to the THF. Slowly add the active methylene compound (e.g., diethyl malonate, 1.1 equiv.) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Reagent Addition: Dissolve 2-(Bromomethyl)-4-phenylthiophene (1.0 equiv.) in anhydrous THF and add it dropwise to the enolate solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C for THF) and maintain until the starting bromide is consumed as judged by TLC (typically 6-24 hours).

-

Workup & Purification: Cool to room temperature and quench cautiously with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate (3x). Combine organics, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Degraded alkylating agent.<[7]br>2. Insufficiently strong base.3. Reaction conditions too mild (temp/time). | 1. Verify purity of 2-(Bromomethyl)-4-phenylthiophene; use a fresh batch.2. Switch to a stronger base (e.g., K₂CO₃ → NaH).3. Increase temperature gradually and/or extend reaction time. Monitor by TLC. |

| Multiple Products (e.g., Dialkylation) | Nucleophile has multiple reactive sites (e.g., primary amine) and is used in excess or under forcing conditions. | Use a slight excess of the alkylating agent (1.1-1.2 equiv.) relative to the nucleophile. Add the alkylating agent slowly to the nucleophile solution. |

| Formation of Dark/Polymeric Material | 1. Reagent instability at elevated temperatures.<[7]br>2. Strong base reacting with the thiophene ring. | 1. Avoid excessive heating. Conduct the reaction at the lowest effective temperature.2. Use the mildest base possible for the transformation. |

Conclusion

2-(Bromomethyl)-4-phenylthiophene stands as a potent and versatile electrophile for the construction of complex molecules. Its reliable reactivity in Sₙ2-type alkylations allows for the strategic installation of the valuable 4-phenylthiophene pharmacophore onto a wide variety of nucleophilic scaffolds. The protocols detailed in this guide provide a robust framework for N-, O-, S-, and C-alkylation reactions. By understanding the mechanistic principles and carefully selecting reaction parameters, researchers can effectively integrate this reagent into their synthetic campaigns to accelerate discovery in medicinal chemistry and materials science.

References

- Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide. Benchchem.

- 4-Bromomethyl-2-phenyl-thiophene Safety D

- 2-(Bromomethyl)

- 2-Phenylthiophene Safety D

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.

- An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-[3-(Bromomethyl)phenyl]thiophene. Benchchem.

- 2-Bromomethyl-4-phenyl-thiophene Material Safety D

- 2-[4-(Bromomethyl)

- Application Notes and Protocols for the Development of Novel Anti-Cancer Compounds Using 2-[3-(bromomethyl)phenyl]thiophene. Benchchem.

- Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene.

- 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure.

- Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene. Benchchem.

- 4-(bromomethyl)-2-phenylthiophene. PubChem.

- New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Monash University.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Cross-Coupling Architectures for 2-(Bromomethyl)-4-phenylthiophene

This Application Note and Protocol guide details the cross-coupling reaction pathways for 2-(Bromomethyl)-4-phenylthiophene .

Introduction & Molecule Analysis

2-(Bromomethyl)-4-phenylthiophene (2-BMPT) represents a specialized class of "thenylic" (thiophene-analogous to benzylic) electrophiles. Unlike standard aryl halides used in cross-coupling, the reactive center here is an

-

Structural Logic: The thiophene ring acts as an electron-rich spacer. The phenyl group at position 4 provides steric bulk and extends conjugation, influencing the electronic environment of the sulfur atom.

-

Reactivity Profile: The C–Br bond in the bromomethyl group is significantly weaker than an aryl C–Br bond due to resonance stabilization of the resulting carbocation or radical intermediates. This makes 2-BMPT highly reactive but also prone to homocoupling (Wurtz-type dimerization) and hydrolysis .

-

Strategic Utility: This molecule serves as a "linchpin" intermediate. The cross-coupling pathways described below transform the bromomethyl group into complex alkyl-aryl or alkyl-alkyl scaffolds, essential in the synthesis of conducting polymers (e.g., polythiophenes) and kinase inhibitors.

Critical Reaction Pathways

We define three primary pathways for the functionalization of 2-BMPT.

Pathway A: Suzuki-Miyaura -Cross-Coupling

-

Mechanism: Palladium-catalyzed coupling of the alkyl bromide with aryl/vinyl boronic acids.

-

Challenge: The key difficulty in

coupling is the slow rate of oxidative addition compared to -

Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or specific conditions that accelerate reductive elimination.

Pathway B: Negishi Cross-Coupling

-

Advantage: Negishi coupling is historically superior for

halides due to the high reactivity of organozinc species, which suppresses side reactions like

Pathway C: Heteroatom Functionalization (C-N/C-S)

-

Mechanism: Nucleophilic substitution facilitated by mild bases or transition metals (Cu/Pd).

-

Utility: Rapid generation of pharmacophores (amines, sulfides).

Visualizing the Reaction Landscape

The following diagram illustrates the divergence of pathways from the core substrate.

Figure 1: Divergent synthetic pathways for 2-(Bromomethyl)-4-phenylthiophene transformation.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (The "Thenylic" Protocol)

Targeting

Rationale: Standard Suzuki conditions (Pd(PPh3)4/Na2CO3) often fail for alkyl halides due to slow oxidative addition. This protocol uses a specialized solvent system and base to stabilize the intermediate.

Materials:

-

Substrate: 2-(Bromomethyl)-4-phenylthiophene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)[5]

-

Catalyst: Pd(dppf)Cl2[5]·CH2Cl2 (3-5 mol%) - Chosen for bite angle and stability.

-

Base: Cs2CO3 (3.0 equiv) - Cesium effect promotes transmetallation.

-

Solvent: THF:Water (10:1) - Water is critical for the boronate activation.

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial. Purge with Argon for 5 minutes.

-

Solvation: Add the substrate (1.0 mmol) and Arylboronic acid (1.2 mmol) to the vial. Dissolve in degassed THF (4 mL).

-

Activation: Add the aqueous solution of Cs2CO3 (3.0 mmol in 0.4 mL degassed water).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol) quickly against a counter-flow of Argon. Seal the vessel immediately.

-

Reaction: Heat to 70°C for 12–16 hours. Note: Do not reflux aggressively; thermal instability of the thenylic bromide is a risk.

-

Monitoring: Check TLC (Hexane/EtOAc). Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the fluorescent coupled product.

-

Workup: Dilute with diethyl ether, wash with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography on Silica. Caution: Thenylic compounds can be acid-sensitive; consider neutralizing silica with 1% Et3N.

Protocol 2: Negishi Coupling (Zinc-Mediated)

Targeting sensitive functional group tolerance.

Rationale: Organozinc reagents react rapidly with benzylic/thenylic halides even at room temperature, minimizing homocoupling side reactions.

Materials:

-

Substrate: 2-(Bromomethyl)-4-phenylthiophene (1.0 equiv)

-

Reagent: Arylzinc bromide (0.5 M in THF, prepared fresh or commercial) (1.3 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%) + SPhos (4 mol%)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a glovebox or under strict Argon, mix Pd2(dba)3 and SPhos in THF.[6] Stir for 15 mins to generate the active Pd(0) species (solution turns from dark purple to orange/yellow).

-

Substrate Addition: Add the 2-(Bromomethyl)-4-phenylthiophene solution to the catalyst mixture.

-

Coupling: Dropwise add the Organozinc reagent over 10 minutes at 0°C .

-

Progression: Allow to warm to Room Temperature (25°C). Stir for 4 hours.

-

Quench: Carefully quench with saturated NH4Cl solution (exothermic).

-

Workup: Extract with EtOAc. The zinc salts can form emulsions; use a minimal amount of Rochelle's salt if necessary.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Homocoupling (Dimerization) | Wurtz-coupling of the bromide. | Dilute the reaction mixture (0.05 M). Add the bromide slowly to the catalyst/boronate mixture. |

| Protodebromination (Product is Methyl-thiophene) | Ensure solvents are strictly anhydrous (Negishi). For Suzuki, reduce water ratio or switch to anhydrous K3PO4. | |

| Low Conversion | Catalyst deactivation (Pd black). | Re-degas solvents.[7] Switch to a more robust catalyst like Pd(Amphos)Cl2 or PEPPSI-IPr . |

| Substrate Decomposition | Thermal instability of thenylic bromide. | Lower temperature to 50°C and extend reaction time. Store starting material at -20°C. |

Safety & Handling

-

Lachrymator Hazard: Like benzyl bromide, 2-(Bromomethyl)-4-phenylthiophene is a potent lachrymator (tear gas effect). Always handle in a functioning fume hood.

-

Neutralization: Clean all glassware with a solution of dilute NaOH/Ethanol to destroy residual alkyl bromide before removing from the hood.

References

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Chemistry Central Journal. (2014). [Link] Note: Describes the Suzuki coupling on the thiophene ring, establishing the stability of the bromomethyl group under Pd conditions.

-

Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society. (2005). [Link] Note: Foundational text for Negishi coupling of benzylic-type halides.

Sources

- 1. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides [organic-chemistry.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. sci-hub.jp [sci-hub.jp]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Yield Synthesis and Functionalization of 4-Phenyl-2-thenyl Scaffolds

Executive Summary & Strategic Importance

The 4-phenyl-2-thenyl moiety (4-phenylthiophene-2-methyl) represents a critical bioisostere for the biphenyl-methyl scaffold in medicinal chemistry. By replacing the central phenyl ring with a thiophene, researchers can modulate lipophilicity, metabolic stability, and pi-stacking interactions within a binding pocket. This scaffold is increasingly prevalent in the development of kinase inhibitors (e.g., TNIK inhibitors), GPCR antagonists (e.g., P2Y14), and serotonin transporter modulators.

Key Synthetic Challenge: The primary obstacle in accessing this scaffold is regiocontrol . Electrophilic aromatic substitution on thiophenes favors the

This guide details a robust, scalable protocol starting from 2,4-dibromothiophene , utilizing regioselective lithiation and Suzuki-Miyaura cross-coupling to generate high-purity 4-phenyl-2-thenyl derivatives.

Synthetic Strategy & Workflow

The synthesis hinges on the distinct reactivity profiles of the halogenated positions on the thiophene ring. The C2-proton is significantly more acidic than the C4-proton, allowing for selective lithiation. However, for the Suzuki coupling, the presence of an electron-withdrawing formyl group at C2 deactivates the ring, requiring optimized catalytic conditions for the C4-bromide.

Experimental Workflow Diagram

Figure 1: Step-wise synthetic pathway from 2,4-dibromothiophene to functionalized 4-phenyl-2-thenyl derivatives.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Bromo-2-thiophenecarboxaldehyde

Rationale: While commercially available (CAS 18791-75-8), this intermediate is expensive. Synthesizing it from 2,4-dibromothiophene is cost-effective and ensures isomeric purity.

Reagents:

-

2,4-Dibromothiophene (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Dimethylformamide (DMF) (1.5 equiv)

-

Anhydrous THF (Solvent)[1]

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Add 2,4-dibromothiophene (24.2 g, 100 mmol) and anhydrous THF (100 mL).

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 30 minutes.

-

Mechanistic Note: The C2 proton is the most acidic. However, halogen-metal exchange is faster than deprotonation. Here, we rely on the specific reactivity of the C2-Br undergoing Lithium-Halogen exchange preferentially over the C4-Br due to the inductive effect of the sulfur atom.

-

-

Formylation: Stir at -78°C for 1 hour. Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.

-

Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl (50 mL).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine.[2] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from hexanes or purify via silica gel chromatography (5% EtOAc/Hexanes) to yield a white solid.

-

Target Yield: 70-80%

-

Validation: ¹H NMR (CDCl₃) should show a singlet aldehyde peak at ~9.8 ppm and two thiophene doublets (or singlets depending on resolution) at ~7.4 and ~7.7 ppm.

-

Protocol B: Suzuki-Miyaura Coupling (Installation of the 4-Phenyl Group)

Rationale: The aldehyde at C2 is electron-withdrawing, which can make the oxidative addition of Pd into the C4-Br bond sluggish. We utilize high-activity catalysts and thermal energy to drive conversion.

Reagents:

-

4-Bromo-2-thiophenecarboxaldehyde (1.0 equiv)[3]

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for difficult substrates)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (Solvent)

Procedure:

-

Degassing: In a reaction vial, combine the bromide (1.91 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and Pd catalyst (0.3-0.5 mmol).

-

Solvent Addition: Add 1,4-Dioxane (40 mL) and 2M Na₂CO₃ (10 mL).

-

Deoxygenation: Sparge with Argon for 10 minutes. Critical Step: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

-

Reaction: Heat to 90°C for 12-16 hours under Argon. Monitor by TLC (30% EtOAc/Hexanes).

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water.

-

Purification: Flash chromatography (10-20% EtOAc/Hexanes).

-

Target Yield: 85-95%

-

Product: 4-Phenyl-2-thiophenecarboxaldehyde.

-

Protocol C: Reduction to 4-Phenyl-2-thenyl Alcohol

Rationale: The "thenyl" nomenclature implies a methylene bridge (-CH₂-). The aldehyde is the precursor to this bridge.

Procedure:

-

Dissolve 4-phenyl-2-thiophenecarboxaldehyde (1.0 equiv) in MeOH (0.2 M).

-

Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

-

Stir for 30 mins at 0°C, then warm to RT for 1 hour.

-

Quench with acetone (to consume excess hydride) followed by 1N HCl (carefully, to pH 6).

-

Remove MeOH in vacuo, extract with DCM.

-

Result: 4-Phenyl-2-thenyl alcohol (Quantitative yield usually; no column needed).

-

Divergent Functionalization (The "Thenyl" Handle)

Once the alcohol is obtained, it serves as the pivot point for library generation.

| Target Derivative | Reagent System | Key Protocol Notes |

| Thenyl Chloride | SOCl₂ / DCM / 0°C | Unstable. Use immediately. Thenyl chlorides can polymerize or hydrolyze. Do not store. |

| Thenyl Mesylate | MsCl / TEA / DCM | More stable than chloride. Good for displacing with amines. |

| Thenyl Amine | 1. Phthalimide/DEAD2. Hydrazine | Gabriel Synthesis. Avoids poly-alkylation seen with direct ammonia reaction. |

| Thenyl Ether | NaH / R-X / THF | Williamson ether synthesis. High yields. |

Functionalization Pathway Diagram[5]

Figure 2: Divergent synthesis from the alcohol intermediate to various medicinal chemistry handles.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Incorrect Temperature | Lithiation must be strictly at -78°C to avoid scrambling (halogen dance). |

| Homocoupling (Ph-Ph) | Oxygen in Suzuki | Degas solvents thoroughly. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄ fails. |

| Regioisomer Contamination | Impure Starting Material | Verify 2,4-dibromothiophene purity by GC-MS before starting. |

| Decomposition of Chloride | Acid Sensitivity | Thenyl chlorides are acid-sensitive. Wash organic phase with NaHCO₃ immediately. |

References

-

Regioselective Lithiation: Gronowitz, S. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chem. Scand. 1959, 13, 1045. Link

-

Suzuki Coupling on Thiophenes: Billingsley, K., Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. J. Am. Chem. Soc. 2007, 129, 3358. Link

-

Medicinal Application (TNIK): Ho, K. K., et al. Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors.[4] Bioorg. Med. Chem. Lett. 2013, 23, 1217. (Discusses similar 4-phenyl scaffolds). Link

-

Commercial Precursor Data: Sigma-Aldrich. 4-Bromo-2-thiophenecarboxaldehyde.Link

Sources

application of 2-(Bromomethyl)-4-phenylthiophene in material science

Application Note: 2-(Bromomethyl)-4-phenylthiophene in Advanced Material Synthesis

Executive Summary

2-(Bromomethyl)-4-phenylthiophene is a high-value heterocyclic building block characterized by a reactive electrophilic center (bromomethyl) and a conjugated, sterically modulated core (4-phenylthiophene). Unlike simple alkyl thiophenes, the 4-phenyl substitution introduces specific steric bulk that disrupts excessive

This guide details the handling, synthesis, and application of this compound in three critical domains of material science:

-

Surface Engineering: Formation of Self-Assembled Monolayers (SAMs) on silica/gold.

-

Polymer Chemistry: Use as a macro-initiator for Atom Transfer Radical Polymerization (ATRP).

-

Optoelectronics: Precursor for "Click" chemistry-ready conjugated systems.

Chemical Profile & Safety

| Property | Specification |

| Chemical Name | 2-(Bromomethyl)-4-phenylthiophene |

| Molecular Formula | |

| Molecular Weight | 253.16 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) |

| Reactivity | High (Benzylic/Thienylic Bromide); susceptible to hydrolysis. |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water. |

Safety Warning (Critical):

-

Lachrymator: Like benzyl bromide, this compound is a potent lachrymator. Handle only in a functioning fume hood.

-

Vesicant: Skin contact can cause severe burns. Double-gloving (Nitrile/Laminate) is required.

-

Storage: Store at -20°C under Argon/Nitrogen. The C-Br bond is light-sensitive; use amber vials.

Synthesis Protocol

Note: While often custom-synthesized, this compound is best prepared fresh from the stable precursor 4-phenylthiophene-2-carbaldehyde to ensure maximum activity of the bromide group.

Step 1: Reduction of Aldehyde

Reagents: 4-phenylthiophene-2-carbaldehyde,

-

Dissolve 4-phenylthiophene-2-carbaldehyde (1.0 eq) in anhydrous Methanol (0.5 M).

-

Cool to 0°C. Add

(1.5 eq) portion-wise over 20 mins. -

Stir at RT for 2 hours (Monitor via TLC, Hexane/EtOAc 4:1).

-

Quench with water, extract with DCM, and concentrate to yield 4-phenylthiophene-2-methanol .

Step 2: Bromination (Appel Reaction Variant)

Reagents:

-

Dissolve the methanol intermediate (1.0 eq) and

(1.2 eq) in anhydrous DCM at 0°C. -

Add

(1.2 eq) slowly. The solution may turn slightly yellow. -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Purification: Flash chromatography (Silica gel, 100% Hexanes or 95:5 Hexane/DCM). The product is less polar than the alcohol.

-

Yield: Typically 85-92%.

Application 1: Surface Functionalization (SAMs)

The bromomethyl group serves as a "hard" anchor for nucleophilic surfaces, introducing the phenylthiophene moiety as an electronic interface layer.

Protocol: Functionalization of Aminated Silica This workflow creates a covalently bonded phenylthiophene layer on silica wafers or nanoparticles.

-

Substrate Prep: Activate silica surface (plasma clean) and treat with APTES (3-aminopropyltriethoxysilane) to generate

terminals. -

Reaction:

-

Prepare a 10 mM solution of 2-(Bromomethyl)-4-phenylthiophene in anhydrous Toluene.

-

Add

(2.0 eq) as a base scavenger. -

Immerse the APTES-modified substrate.

-

Heat to 60°C for 12 hours under Argon.

-

-

Washing: Rinse sequentially with Toluene, DCM, and Methanol to remove physisorbed material.

-

Validation: XPS should show emergence of S2p signals (164 eV) and reduction in N1s binding energy (amine to amine-linkage).

Application 2: ATRP Initiator for Hybrid Polymers

The activated alkyl bromide acts as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), allowing the growth of polymer brushes (e.g., Styrene, Acrylates) directly from the thiophene core. This creates "rod-coil" block copolymers where the thiophene acts as the electroactive head.

Protocol:

-

Charge Schlenk Flask:

-

Initiator: 2-(Bromomethyl)-4-phenylthiophene (1 eq).

-

Monomer: Styrene (50-100 eq).

-

Ligand: PMDETA (1 eq).

-

Catalyst: CuBr (1 eq).

-

-

Degas: Freeze-Pump-Thaw (3 cycles).

-

Polymerization: Heat to 90°C. The benzylic-like radical on the thiophene is stable enough to initiate controlled growth.

-

Termination: Expose to air, dilute with THF, pass through neutral alumina to remove Copper.

Application 3: "Click" Chemistry Precursor

For modular material design, the bromide is converted to an azide, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conversion Protocol:

-

Dissolve bromide in DMF. Add

(1.5 eq). -

Stir at RT for 4 hours (Quantitative conversion).

-

Usage: React the resulting 2-(azidomethyl)-4-phenylthiophene with any alkyne-functionalized polymer or dye.

Mechanistic Visualization

Figure 1: Synthesis pathway and divergent application logic for 2-(Bromomethyl)-4-phenylthiophene.

References

-

Synthesis of Phenylthiophene Precursors

-

Suzuki-Miyaura Coupling for 4-phenylthiophene-2-carbaldehyde: Hussain, M., et al. "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions." Molbank, 2013. Link

-

-

Bromination of Thiophene Alcohols

-

Application in Bioactive/Material Scaffolds

Sources

- 1. EP2565191A1 - 4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists useful for the treatment of chronic renal failure or diabetic nephropathy - Google Patents [patents.google.com]

- 2. Synthesis of New Shogaol Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

purification methods for 2-(Bromomethyl)-4-phenylthiophene

Technical Support Center: Purification of 2-(Bromomethyl)-4-phenylthiophene

Executive Summary

Compound: 2-(Bromomethyl)-4-phenylthiophene CAS: 119860-86-7 (Generic reference for bromomethyl phenylthiophenes) Class: Halomethyl-substituted heteroaromatic.[1][2][3][4][5] Primary Challenge: High reactivity of the C–Br bond due to the electron-rich thiophene ring (benzylic-like resonance).[3] This compound is prone to hydrolysis (to the alcohol) and polymerization on acidic surfaces.[3]

Module 1: The Impurity Profile (Know Your Enemy)[3]

Before attempting purification, you must identify what you are removing.[3] If synthesized via radical bromination (NBS/AIBN) of 2-methyl-4-phenylthiophene, your crude mixture likely contains:

| Impurity Type | Origin | Detection (TLC/NMR) | Removal Strategy |

| Succinimide | Byproduct of NBS.[3][6] | NMR: Singlet ~2.7 ppm (DMSO). Insoluble in CCl4/Hexane.[3] | Water wash or Filtration (if non-polar solvent used).[3] |

| Starting Material | Unreacted 2-methyl-4-phenylthiophene.[3] | TLC: Higher Rf than product.[3] NMR: Methyl singlet ~2.3-2.5 ppm. | Recrystallization or Careful Chromatography.[3][7] |

| Hydrolysis Product | 2-(Hydroxymethyl)-4-phenylthiophene.[3] | TLC: Low Rf (streaks).[3] NMR: CH2 shift moves upfield; broad OH peak.[3] | Avoid acidic silica; use dry solvents.[3] |

| Dibrominated Species | Over-bromination (gem-dibromide).[3] | NMR: CHBr2 proton (downfield singlet >6.5 ppm).[3] | Difficult to separate; control stoichiometry during synthesis. |